Bienvenue dans la boutique en ligne BenchChem!

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Peptide Synthesis β-Amino Acid Building Blocks Halogenated Amino Acids

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (CAS 788149-96-2) is a chiral Fmoc-protected β-amino acid for SPPS. The ortho-bromine handle enables post-assembly diversification via palladium-catalyzed cross-coupling, facilitating peptide library synthesis. Its rigid scaffold imposes conformational constraints for β-peptide foldamer studies. Using the correct (R)-enantiomer avoids chiral chromatography and ensures diastereomeric purity for drug discovery. Optimized for reliable coupling efficiency and synthetic reproducibility.

Molecular Formula C25H22BrNO4
Molecular Weight 480.3 g/mol
Cat. No. B7794082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid
Molecular FormulaC25H22BrNO4
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
InChIKeyWLVUAXHMNMNOKU-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid: Key Properties and Procurement Relevance


Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (CAS 788149-96-2) is an Fmoc-protected, chiral β-amino acid derivative featuring a 2‑bromophenyl side chain [1]. This building block is specifically designed for solid‑phase peptide synthesis (SPPS) and is a member of the β‑homophenylalanine analog class, where the bromine atom introduces distinct chemical and biological properties [2].

Why Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid Cannot Be Replaced by Common Analogs


Substituting this compound with a generic β‑amino acid or a different halogenated derivative risks altering peptide conformation, biological activity, or synthetic efficiency. The (R) stereochemistry, the ortho‑bromine substituent, and the Fmoc protecting group are all critical to the compound's performance in SPPS [1]. For example, the enantiomeric (S) form (CAS 403661‑79‑0) would produce a diastereomeric peptide with potentially divergent pharmacological properties, while non‑brominated analogs (e.g., CAS 209252‑16‑4) lack the bromine handle required for further functionalization [2].

Quantitative Differentiation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid vs. Key Analogs


Comparative Purity and Physical Specifications vs. Non‑Brominated β‑Homophenylalanine

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid is supplied with a minimum purity of 97% (HPLC) by specialty vendors , while the non‑brominated analog Fmoc-(R)-3-amino-4-phenylbutyric acid (CAS 209252‑16‑4) is typically available at 95–98% purity [1]. The brominated derivative also exhibits a higher molecular weight (480.35 g/mol vs. 401.46 g/mol) and increased lipophilicity (LogP ~6.4 vs. ~5.8 estimated), which influences retention time and separation during HPLC purification .

Peptide Synthesis β-Amino Acid Building Blocks Halogenated Amino Acids

Enantiomeric Differentiation: (R)- vs. (S)-2‑Bromo‑β‑Homophenylalanine

The (R)‑enantiomer (CAS 788149‑96‑2) and its (S)‑counterpart (CAS 403661‑79‑0) are chemically identical but display opposite optical rotations [1]. In peptide synthesis, incorporation of the (R)‑form yields a specific diastereomer with a distinct three‑dimensional conformation. While direct biological activity data are not available for these protected intermediates, analogous β‑amino acid diastereomers have been shown to differ in receptor binding affinity and metabolic stability .

Chiral Resolution Peptide Diastereomers SPPS

Ortho‑Bromine vs. Non‑Halogenated Analogs: Synthetic Versatility and Cross‑Coupling Potential

The ortho‑bromine substituent enables site‑selective cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) after peptide assembly, a capability absent in the non‑halogenated analog (CAS 209252‑16‑4) [1]. The bromine atom also increases the compound's molecular weight by 78.89 g/mol and raises the predicted LogP by ~0.6 units, which can enhance membrane permeability of the final peptide .

Cross‑Coupling Reactions Peptide Functionalization Halogen‑Directed Chemistry

Fmoc‑Protection Orthogonality vs. Boc‑Protected Analog

Fmoc‑protected amino acids are deprotected under mild basic conditions (e.g., 20% piperidine in DMF), whereas Boc‑protected analogs require strong acid (TFA) [1]. The Boc‑protected version of this compound (Boc‑(R)‑3‑amino‑4‑(2‑bromophenyl)‑butyric acid, CAS 765263‑36‑3) has a lower molecular weight (358.23 g/mol) and is incompatible with acid‑labile resins or side‑chain protecting groups commonly used in Fmoc‑SPPS [2]. Quantitative yield comparisons in model peptide syntheses show Fmoc‑based protocols achieve higher crude purity due to fewer side reactions [3].

SPPS Protecting Group Strategy Orthogonal Deprotection

Optimal Procurement and Application Scenarios for Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid


Late‑Stage Functionalization via Suzuki‑Miyaura Cross‑Coupling

In peptide drug discovery, the ortho‑bromine atom of Fmoc‑(R)‑3‑amino‑4‑(2‑bromophenyl)‑butyric acid serves as a synthetic handle for post‑assembly diversification. After SPPS, the bromine can be replaced with aryl, alkenyl, or alkynyl groups via palladium‑catalyzed cross‑coupling, enabling the generation of focused peptide libraries without resynthesizing the entire sequence [1].

Conformational Studies of β‑Peptide Foldamers

The rigid β‑amino acid scaffold, combined with the ortho‑bromophenyl side chain, imparts unique conformational constraints. Researchers investigating β‑peptide foldamers or helix mimetics utilize this building block to probe the effects of halogen‑π interactions on secondary structure stability [2].

Synthesis of Diastereomerically Pure Peptide Therapeutics

For peptide‑based drug candidates where stereochemistry dictates target binding, the (R)‑configured building block is essential. Using the correct enantiomer avoids the need for chiral chromatography and ensures the final product meets regulatory purity standards for diastereomeric impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.